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Compound of Interest

Compound Name: 4-Chloro-2-iodobenzo[d]thiazole

Cat. No.: B11812965 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole

ring, represents a privileged structure in medicinal chemistry. Its unique chemical properties

and versatile nature have led to the development of a vast array of substituted derivatives with

a broad spectrum of biological activities. This technical guide provides an in-depth overview of

the significant pharmacological potentials of substituted benzothiazoles, with a focus on their

anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. This document is

intended to serve as a comprehensive resource, offering quantitative data, detailed

experimental methodologies, and visual representations of key signaling pathways to aid in the

ongoing research and development of novel benzothiazole-based therapeutic agents.

Anticancer Activity
Substituted benzothiazoles have emerged as a promising class of anticancer agents, exhibiting

cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are

diverse and often involve the inhibition of key signaling pathways crucial for cancer cell

proliferation and survival.

Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of various substituted benzothiazoles is typically evaluated using

the MTT assay, with results expressed as the half-maximal inhibitory concentration (IC50). The
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following table summarizes the IC50 values of selected benzothiazole derivatives against

different cancer cell lines.
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Compound
ID/Description

Cancer Cell
Line

IC50 (µM)
Reference
Compound

IC50 (µM)

Benzothiazole-

benzylidine

hybrid 6e

HepG2 (Liver) 10.88 Doxorubicin 8.70

Benzothiazole-

benzylidine

hybrid 6f

HepG2 (Liver) 10.00 Doxorubicin 8.70

Benzothiazole-

benzylidine

hybrid 6a

HepG2 (Liver) 12.52 Doxorubicin 8.70

Benzothiazole-

benzylidine

hybrid 6c

HepG2 (Liver) 12.56 Doxorubicin 8.70

Benzothiazole-

benzylidine

hybrid 6a

MCF7 (Breast) 15.02 Doxorubicin -

Benzothiazole-

benzylidine

hybrid 6c

MCF7 (Breast) 14.51 Doxorubicin -

2-(4-

Aminophenyl)be

nzothiazole

derivative

Ovarian, Breast,

Lung, Renal,

Colon Carcinoma

Varies - -

Substituted

bromopyridine

acetamide

benzothiazole 29

SKRB-3 (Breast) 0.0012 - -

SW620 (Colon) 0.0043 - -

A549 (Lung) 0.044 - -

HepG2 (Liver) 0.048 - -
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Nitrobenzylidene

containing

thiazolidine

derivative 54

MCF7 (Breast) 0.036 - -

HepG2 (Liver) 0.048 - -

Chlorophenyl

oxothiazolidine

based

benzothiazole 53

HeLa (Cervical) 9.76 Cisplatin -

Thiourea

containing

benzothiazole 3

U-937

(Leukemia)
16.23 ± 0.81 Etoposide 17.94 ± 0.89

Naphthalimide

derivative 67
HT-29 (Colon) 3.47 ± 0.2 - -

A549 (Lung) 3.89 ± 0.3 - -

MCF-7 (Breast) 5.08 ± 0.3 - -

2-Substituted

benzothiazole

derivative A (nitro

substituent)

HepG2 (Liver)
56.98 (24h),

38.54 (48h)
Sorafenib -

2-Substituted

benzothiazole

derivative B

(fluorine

substituent)

HepG2 (Liver)
59.17 (24h),

29.63 (48h)
Sorafenib -

Note: IC50 values can vary based on experimental conditions. Please refer to the original

publications for detailed information. Some of the data is sourced from references[1][2][3][4].

Key Signaling Pathways in Anticancer Activity
Many substituted benzothiazoles exert their anticancer effects by modulating critical signaling

pathways that regulate cell growth, proliferation, and apoptosis. The PI3K/Akt and MAPK/ERK
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pathways are two of the most frequently targeted pathways.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway

is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Aberrant

activation of this pathway is a common feature in many cancers. Certain benzothiazole

derivatives have been shown to inhibit key components of this pathway, leading to apoptosis of

cancer cells.[5][6][7]
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Caption: Inhibition of the PI3K/Akt/mTOR pathway by substituted benzothiazoles.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK)

pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and

survival. Dysregulation of this pathway is also implicated in various cancers. Some

benzothiazole derivatives have demonstrated the ability to inhibit components of the

MAPK/ERK pathway.[8][9][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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